(4Z)-N-ethyl-4-hydroxyiminopentanamide
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Overview
Description
(4Z)-N-ethyl-4-hydroxyiminopentanamide is an organic compound with a specific structure characterized by the presence of an oxime group (hydroxyimino) and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-N-ethyl-4-hydroxyiminopentanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylamine and 4-oxopentanoic acid.
Formation of the Amide Bond: Ethylamine reacts with 4-oxopentanoic acid under acidic or basic conditions to form N-ethyl-4-oxopentanamide.
Oxime Formation: The oxime group is introduced by reacting N-ethyl-4-oxopentanamide with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction typically occurs in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4Z)-N-ethyl-4-hydroxyiminopentanamide can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4Z)-N-ethyl-4-hydroxyiminopentanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4Z)-N-ethyl-4-hydroxyiminopentanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(4Z)-N-methyl-4-hydroxyiminopentanamide: Similar structure but with a methyl group instead of an ethyl group.
(4Z)-N-propyl-4-hydroxyiminopentanamide: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
(4Z)-N-ethyl-4-hydroxyiminopentanamide is unique due to its specific ethyl group, which can influence its reactivity and interactions with biological targets. This uniqueness can result in different biological activities and applications compared to its analogs.
Properties
Molecular Formula |
C7H14N2O2 |
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Molecular Weight |
158.20 g/mol |
IUPAC Name |
(4Z)-N-ethyl-4-hydroxyiminopentanamide |
InChI |
InChI=1S/C7H14N2O2/c1-3-8-7(10)5-4-6(2)9-11/h11H,3-5H2,1-2H3,(H,8,10)/b9-6- |
InChI Key |
CZJMSGKYOURGGI-TWGQIWQCSA-N |
Isomeric SMILES |
CCNC(=O)CC/C(=N\O)/C |
Canonical SMILES |
CCNC(=O)CCC(=NO)C |
Origin of Product |
United States |
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